Superior Purity and Chemical Fidelity Compared to Racemic Mixtures
The enantiopure (2R)-enantiomer offers a definitive advantage over racemic mixtures or poorly characterized stereoisomers. While a racemic mixture contains an equal amount of both (R)- and (S)-enantiomers, the target compound is supplied as a single enantiomer with a chemical purity of 98% . This ensures that the entire quantity purchased contributes to the desired stereochemical pathway, eliminating the 50% material loss and purification burden associated with racemic starting materials .
| Evidence Dimension | Chemical and Stereochemical Purity |
|---|---|
| Target Compound Data | 98% chemical purity; single (2R)-enantiomer |
| Comparator Or Baseline | Racemic mixture: Contains 50% (2R) and 50% (2S) enantiomers, regardless of chemical purity |
| Quantified Difference | 100% of the purchased material is the desired enantiomer vs. 50% in a racemic mixture |
| Conditions | Supplier specification (Leyan) and fundamental stereochemistry |
Why This Matters
Using a racemic mixture would waste at least 50% of the material on an undesired stereoisomer, directly doubling the effective cost of the desired enantiomer and necessitating expensive, time-consuming chiral separation.
